Home > Products > Screening Compounds P72937 > 6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one - 892479-35-5

6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Catalog Number: EVT-2832529
CAS Number: 892479-35-5
Molecular Formula: C17H11Cl2N5O
Molecular Weight: 372.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7(6H)-ones are a class of heterocyclic compounds characterized by a fused triazole and pyrimidine ring system. These compounds are known for their diverse biological activities, including potential antiviral and antitumor properties []. Various substituents can be introduced at different positions of the triazolopyrimidine core, leading to a wide range of derivatives with potentially distinct biological profiles.

  • Compound Description: This compound features an isopropyl group at the 6-position, a 3-nitrophenoxy group at the 5-position, and a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7(6H)-one scaffold. The paper primarily focuses on its crystal structure, highlighting the planarity of the triazolopyrimidinone unit and intermolecular hydrogen bonding interactions observed in the crystal packing. []
  • Compound Description: This compound is characterized by an isopropyl group at the 6-position, a 4-chlorophenoxy group at the 5-position, and a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7(6H)-one core. The study investigates its crystal structure, revealing a planar triazolopyrimidine ring system. Intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions are key features of its crystal packing. []
  • Compound Description: This compound is notable for exhibiting whole-molecule disorder in its crystal structure. It features an isopropyl group at the 6-position, a p-tolyloxy group at the 5-position, and a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7(6H)-one core. []
  • Compound Description: The crystal structure of this compound reveals two geometrically similar molecules in its asymmetric unit. It is characterized by a butyl group at the 6-position, a 4-methoxyphenoxy group at the 5-position, and a phenyl group at the 3-position of the central triazolo[4,5-d]pyrimidin-7(6H)-one structure. The ethyl groups of the butyl side chains show disorder in the crystal structure. []
  • Compound Description: This compound is characterized by its location on a crystallographic mirror plane, except for the terminal carbon atoms of the isopropyl group. It features an isopropyl group at the 6-position, a methoxy group at the 5-position, and a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7(6H)-one core. []
  • Compound Description: This compound features a butyl group at the 6-position, a 4-methylphenoxy group at the 5-position, and a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7(6H)-one scaffold. The n-butyl side chain displays disorder in the crystal structure. The compound's crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions. []
  • Compound Description: This compound is characterized by a benzyl group at the 3-position, an isopropyl group at the 6-position, and a phenoxy group at the 5-position of the triazolo[4,5-d]pyrimidin-7(6H)-one core. []
  • Compound Description: This compound features a benzyl group at the 3-position, a butyl group at the 6-position, and a propyl group at the 5-position of the triazolo[4,5-d]pyrimidin-7(6H)-one core. []
  • Compound Description: This compound, a complex derivative with a chiral center, represents an intermediate in the synthesis of triazolo[4,5-d]pyrimidine derivatives. Its structure features a propylthio group at the 5-position, a tetrahydro-2,2-dimethyl-4H-cyclopenta[1,3]dioxol-4-yl]oxy]ethanol moiety at the 6-position, and a [2-(3,4-difluorophenyl)cyclopropyl]amino group at the 7-position of the triazolo[4,5-d]pyrimidine core. []
  • Compound Description: This compound belongs to the thienopyrimidine class, closely related to triazolopyrimidines. It possesses an amino group at the 3-position, an ethyl group at the 2-position, and a 2-methoxyphenyl group at the 7-position of the thieno[2,3-d]pyrimidin-4-one scaffold. This compound exhibited promising antidiabetic properties in studies, highlighting the biological potential of this family of compounds. []
Overview

6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidine structure, with additional substituents that include a dichlorobenzyl group and a phenyl group. The unique structural characteristics of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized using various chemical methods, which have been documented in scientific literature. Its synthesis and biological evaluation are of particular relevance in the fields of pharmacology and medicinal chemistry.

Classification

This compound is classified under heterocyclic compounds, specifically within the triazolopyrimidine family. It exhibits properties that may be beneficial for therapeutic applications, particularly in oncology and other disease areas.

Synthesis Analysis

Methods

The synthesis of 6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves several key steps:

  1. Formation of the Triazole Ring: The initial step often involves cyclization reactions using hydrazine derivatives and suitable aldehydes or ketones.
  2. Formation of the Pyrimidine Ring: This is achieved by reacting the triazole intermediate with formamidine or guanidine derivatives.
  3. Introduction of Substituents: The dichlorobenzyl and phenyl groups are introduced through substitution reactions with halogenated precursors and coupling reagents.

These steps can be optimized for yield and purity using various reaction conditions, such as temperature control and choice of solvents.

Technical Details

The synthesis may employ techniques such as refluxing in organic solvents or microwave-assisted synthesis to enhance reaction rates and yields. Analytical methods like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and confirm product structures.

Molecular Structure Analysis

Structure

The molecular formula for 6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is C18H15Cl2N5O. The structure includes:

  • A triazole ring fused to a pyrimidine ring.
  • A dichlorobenzyl substituent at one position.
  • A phenyl group at another position.

Data

Crystallographic studies reveal that the compound exhibits a planar triazolopyrimidine system with specific dihedral angles between the rings. The presence of intermolecular hydrogen bonds contributes to its stability in solid-state forms.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The dichlorobenzyl group can undergo nucleophilic substitution with various nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

Process

The primary mechanism of action for 6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific biological targets:

  • Target Enzymes: It primarily inhibits Cyclin-Dependent Kinase 2 (CDK2), thereby disrupting normal cell cycle progression.

Data

Pharmacokinetic studies indicate that this compound's bioavailability is crucial for its effectiveness as a therapeutic agent. Inhibition studies reveal significant effects on cell growth in various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

The compound typically exhibits solid-state characteristics with specific melting points and solubility profiles depending on the solvent system used for crystallization.

Chemical Properties

Chemical analyses demonstrate stability under standard laboratory conditions but highlight reactivity towards electrophiles due to the presence of nucleophilic sites within its structure. Spectroscopic techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are employed to characterize these properties further.

Applications

Scientific Uses

6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has potential applications in:

  1. Antitumor Research: Its ability to inhibit CDK2 makes it a candidate for further development as an anticancer agent.
  2. Pharmacological Studies: Investigations into its mechanism of action could lead to new insights into cell cycle regulation and therapeutic interventions in cancer treatment.

This compound exemplifies the ongoing research efforts aimed at discovering novel therapeutics derived from heterocyclic frameworks.

Properties

CAS Number

892479-35-5

Product Name

6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C17H11Cl2N5O

Molecular Weight

372.21

InChI

InChI=1S/C17H11Cl2N5O/c18-13-7-6-11(8-14(13)19)9-23-10-20-16-15(17(23)25)21-22-24(16)12-4-2-1-3-5-12/h1-8,10H,9H2

InChI Key

YMPMEVAHZAJDDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.